molecular formula C12H14Br2O2 B14735304 3,4-Dibromo-2-methylbutan-2-yl benzoate CAS No. 5458-65-1

3,4-Dibromo-2-methylbutan-2-yl benzoate

Cat. No.: B14735304
CAS No.: 5458-65-1
M. Wt: 350.05 g/mol
InChI Key: JMWHQWCBBDSMKV-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-methylbutan-2-yl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a methyl group attached to a butan-2-yl chain, which is further connected to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-methylbutan-2-yl benzoate typically involves the bromination of 2-methylbutan-2-yl benzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-methylbutan-2-yl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form 2-methylbutan-2-yl benzoate by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 3,4-dihydroxy-2-methylbutan-2-yl benzoate.

    Reduction: Formation of 2-methylbutan-2-yl benzoate.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

3,4-Dibromo-2-methylbutan-2-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-methylbutan-2-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoate group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-2-methylbutan-2-yl benzoate
  • 3,4-Difluoro-2-methylbutan-2-yl benzoate
  • 3,4-Diiodo-2-methylbutan-2-yl benzoate

Uniqueness

3,4-Dibromo-2-methylbutan-2-yl benzoate is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs

Properties

CAS No.

5458-65-1

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

(3,4-dibromo-2-methylbutan-2-yl) benzoate

InChI

InChI=1S/C12H14Br2O2/c1-12(2,10(14)8-13)16-11(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

JMWHQWCBBDSMKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CBr)Br)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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